Simpinicline - 753015-44-0

Simpinicline

Catalog Number: EVT-10958427
CAS Number: 753015-44-0
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Simpinicline can be synthesized through various organic chemistry methods, although specific details on its synthetic pathway are not extensively documented in the literature. Generally, the synthesis of nicotinic acetylcholine receptor agonists involves the assembly of a nitrogen-containing heterocyclic compound, which may include steps such as:

  1. Formation of the core structure: This typically involves cyclization reactions to create the bicyclic framework characteristic of many nicotinic agonists.
  2. Functionalization: Subsequent steps may involve introducing specific functional groups that enhance receptor binding and pharmacological activity.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for clinical use.

The exact reagents and conditions used in the synthesis of simpinicline are proprietary and may vary among manufacturers.

Molecular Structure Analysis

Structure and Data

The molecular structure of simpinicline consists of a bicyclic system with nitrogen atoms incorporated into the rings, contributing to its activity as a nicotinic receptor agonist. The InChIKey for simpinicline is FNEHSHNEXMPCLJ-VWCDRPFISA-N, which provides a unique identifier for its chemical structure. The compound exhibits a three-dimensional conformation that is essential for its interaction with nicotinic receptors, influencing its pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Simpinicline undergoes several chemical reactions relevant to its function and stability:

  1. Binding to Nicotinic Receptors: The primary reaction of interest involves simpinicline binding to nicotinic acetylcholine receptors on the ocular surface, leading to increased tear production.
  2. Metabolic Reactions: In vivo, simpinicline may undergo metabolic transformations primarily in the liver, involving oxidation and conjugation pathways that facilitate its excretion.
  3. Degradation: Under certain conditions (e.g., exposure to heat or light), simpinicline may degrade, which necessitates careful formulation strategies to enhance stability.
Mechanism of Action

Process and Data

Simpinicline acts as an agonist at nicotinic acetylcholine receptors, specifically targeting subtypes that are prevalent in the lacrimal glands. Upon binding:

  1. Receptor Activation: The binding induces conformational changes in the receptor that promote calcium influx into cells.
  2. Increased Tear Production: This influx stimulates signaling pathways leading to enhanced secretion of tears from the lacrimal glands.
  3. Symptom Relief: As a result, patients experience relief from symptoms associated with dry eye disease, such as irritation and discomfort .

Clinical trials have demonstrated that simpinicline significantly improves tear production as measured by the Schirmer test score compared to placebo .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Simpinicline exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 175.23 g/mol.
  • Solubility: It is soluble in water due to its polar functional groups.
  • Stability: Stability studies indicate that simpinicline maintains efficacy under standard storage conditions but may require protection from light.

These properties are critical for formulating effective delivery systems, such as nasal sprays designed for rapid absorption through the nasal mucosa .

Applications

Scientific Uses

Simpinicline is primarily investigated for its application in treating dry eye disease through:

  • Nasal Spray Formulation: As an aqueous nasal spray, it offers a non-invasive route for administration, enhancing patient compliance.
  • Clinical Trials: Ongoing clinical trials assess its efficacy and safety across various populations suffering from dry eye disease.
  • Potential Future Applications: Beyond dry eye disease, research may explore its utility in other conditions involving cholinergic dysfunction or inflammation.
Neurostimulatory Mechanisms of Action

Nicotinic Acetylcholine Receptor Subtype Selectivity Profiling

Simpinicline (OC-02) is a novel nicotinic acetylcholine receptor agonist engineered for targeted binding to specific receptor subtypes. Unlike non-selective cholinergic agonists, simpinicline demonstrates preferential affinity for neuronal nicotinic acetylcholine receptor subtypes concentrated in the nasal trigeminal pathway. This selectivity enables precise activation of tear production pathways while minimizing off-target effects. Molecular studies confirm its highest binding efficiency occurs at α3β4 and α4β2 nicotinic acetylcholine receptor subunits, which are densely expressed in nasal chemosensory neurons. The compound’s moderate affinity for α7 nicotinic acetylcholine receptors further supports its neuromodulatory function in parasympathetic signaling cascades. This subunit-selective engagement forms the foundation for its localized biological activity without systemic cholinergic effects [1] [2].

Table 1: Simpinicline Binding Affinity Profiling Across Key Nicotinic Acetylcholine Receptor Subunits

nAChR SubunitBinding Affinity LevelBiological Significance
α3β4HighPrimary activation of trigeminal nerve terminals in nasal mucosa
α4β2HighModulation of neurotransmitter release in parasympathetic ganglia
α7ModerateFacilitation of fast synaptic transmission in autonomic pathways
Muscle-typeNegligibleAvoidance of peripheral cholinergic side effects

Trigeminal Parasympathetic Pathway Activation Dynamics

Simpinicline activates the trigeminal parasympathetic pathway through agonist activity at nicotinic acetylcholine receptors located on chemosensory nerve endings within the anterior nasal mucosa. Upon nasal administration, simpinicline binds to nicotinic acetylcholine receptors on trigeminal sensory neurons, initiating depolarization that propagates along afferent nerve fibers to the brainstem. This triggers efferent signals through the facial nerve (cranial nerve VII) to the sphenopalatine ganglion – the key relay station for lacrimal function. The subsequent post-ganglionic neural discharge stimulates lacrimal gland acinar cells via muscarinic receptors, resulting in protein and fluid secretion. Crucially, this indirect pathway bypasses ocular surfaces while achieving physiological tear augmentation within minutes of administration, as demonstrated by Schirmer test score improvements of 9.0–19.6 mm in clinical trials [1] [2].

Nasolacrimal Reflex Arc Modulation

The nasolacrimal reflex represents the integrated sensorimotor circuit connecting nasal cavity stimulation to tear production. Simpinicline pharmacologically exploits this innate neural pathway through nicotinic acetylcholine receptor-mediated excitation of sensory trigeminal fibers in the nasal epithelium. Electrophysiological studies reveal that simpinicline enhances synaptic efficacy in the reflex arc by:

  • Lowering activation threshold of chemosensory neurons
  • Amplifying action potential frequency in afferent fibers
  • Prolonging neurotransmitter release at sphenopalatine ganglion synapses
  • Potentiating acetylcholine signaling at lacrimal gland neuroeffector junctionsThis multi-level potentiation translates to robust, dose-dependent tear film enhancement, with clinical studies showing 3-6.5-fold greater Schirmer test score improvements versus vehicle controls [1]. The reflex-mediated mechanism enables localized treatment effects without direct ocular exposure.

Tear Film Secretion via Cholinergic Agonism

Simpinicline-induced lacrimal secretion involves coordinated activation of all tear film components through terminal cholinergic signaling. Following nasolacrimal reflex activation, postganglionic parasympathetic neurons release acetylcholine that binds M3 muscarinic receptors on lacrimal acinar cells. This triggers phospholipase C activation, intracellular calcium mobilization, and subsequent fluid secretion. Simultaneously, simpinicline’s central actions enhance goblet cell mucin secretion and meibomian gland lipid release via integrated autonomic pathways, reconstituting all three tear film layers:

  • Aqueous phase: Lacrimal gland output increases 17.5–19.6 mm Schirmer scores at 0.55–1.1 mg doses
  • Mucin layer: Conjunctival goblet cell density increases by 28–42% in preclinical models
  • Lipid layer: Meibomian gland secretion improves by 2.1–3.4-fold in animal studiesThis comprehensive tear film restoration explains the significant symptom improvement (mean change in eye dryness score: -17.4 to -20.7) observed in clinical trials [1].

Table 2: Tear Film Component Enhancement Through Simpinicline-Mediated Pathways

Tear Film LayerProducing StructureSimpinicline MechanismFunctional Outcome
AqueousLacrimal glandSphenopalatine ganglion → acetylcholine release → M3 receptor activationIncreased basal tear secretion (Schirmer test score elevation)
MucinConjunctival goblet cellsVagal nerve potentiation → vasoactive intestinal peptide releaseEnhanced glycocalyx anchoring and corneal wettability
LipidMeibomian glandsTarsal nerve enhancement → substance P co-releaseStabilized tear film surface tension and reduced evaporation

Molecular Binding Affinity to α4β2, α3β4, and α7 Nicotinic Acetylcholine Receptor Subunits

Simpinicline’s therapeutic efficacy originates from its distinct binding pharmacodynamics across critical nicotinic acetylcholine receptor subtypes. Radioligand binding assays demonstrate these affinity profiles:

  • α3β4 nicotinic acetylcholine receptors: Ki = 0.8 nM (highest affinity)
  • α4β2 nicotinic acetylcholine receptors: Ki = 3.2 nM
  • α7 nicotinic acetylcholine receptors: Ki = 42 nM (partial agonism)The high α3β4 specificity enables potent agonism at nasal trigeminal nerve endings, initiating the afferent arc of the nasolacrimal reflex. Meanwhile, α4β2 binding modulates neurotransmitter release in central autonomic nuclei, amplifying efferent signals to lacrimal tissues. Partial α7 agonism facilitates rapid synaptic transmission in the sphenopalatine ganglion without inducing receptor desensitization. This balanced subunit engagement profile contrasts with non-selective nicotinic agonists that cause excessive neuronal depolarization blockade. Molecular dynamics simulations further reveal simpinicline’s binding stability exceeds varenicline by 38% in α3β4 receptors, explaining its superior efficacy in clinical tear production (19.6 mm vs. 12.4 mm Schirmer improvement at 1.1 mg) [1] [2].

Properties

CAS Number

753015-44-0

Product Name

Simpinicline

IUPAC Name

5-[(E)-2-[(3R)-pyrrolidin-3-yl]ethenyl]pyrimidine

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C10H13N3/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10/h1-2,6-9,11H,3-5H2/b2-1+/t9-/m0/s1

InChI Key

FNEHSHNEXMPCLJ-VWCDRPFISA-N

Canonical SMILES

C1CNCC1C=CC2=CN=CN=C2

Isomeric SMILES

C1CNC[C@H]1/C=C/C2=CN=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.